ethyl (5E)-2-methyl-4-oxo-5-{[5-({[oxo(phenylamino)acetyl]amino}methyl)furan-2-yl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (5E)-2-METHYL-4-OXO-5-[(5-{[(PHENYLCARBAMOYL)FORMAMIDO]METHYL}FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2-methyl-4-oxo-5-[(5-{[(phenylcarbamoyl)formamido]methyl}furan-2-yl)methylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate with ethyl groups under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5E)-2-METHYL-4-OXO-5-[(5-{[(PHENYLCARBAMOYL)FORMAMIDO]METHYL}FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Various substituents can be introduced into the compound through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
ETHYL (5E)-2-METHYL-4-OXO-5-[(5-{[(PHENYLCARBAMOYL)FORMAMIDO]METHYL}FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various materials and chemicals due to its unique structure and reactivity
Mechanism of Action
The mechanism of action of ETHYL (5E)-2-METHYL-4-OXO-5-[(5-{[(PHENYLCARBAMOYL)FORMAMIDO]METHYL}FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: A simpler compound with a furan ring and ethyl and methyl substituents.
Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate: A related compound with a thiadiazole ring and similar functional groups.
Uniqueness
ETHYL (5E)-2-METHYL-4-OXO-5-[(5-{[(PHENYLCARBAMOYL)FORMAMIDO]METHYL}FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its complex structure, which includes both furan and pyrrole rings, as well as multiple functional groups
Properties
Molecular Formula |
C22H21N3O6 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
ethyl (5E)-5-[[5-[[(2-anilino-2-oxoacetyl)amino]methyl]furan-2-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21N3O6/c1-3-30-22(29)18-13(2)24-17(19(18)26)11-15-9-10-16(31-15)12-23-20(27)21(28)25-14-7-5-4-6-8-14/h4-11,26H,3,12H2,1-2H3,(H,23,27)(H,25,28)/b17-11+ |
InChI Key |
XFQMYSAHDUHJKA-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC=C(O2)CNC(=O)C(=O)NC3=CC=CC=C3)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(O2)CNC(=O)C(=O)NC3=CC=CC=C3)N=C1C)O |
Origin of Product |
United States |
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